molecular formula C13H15N3O2S B2550363 1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE CAS No. 926207-78-5

1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE

Cat. No.: B2550363
CAS No.: 926207-78-5
M. Wt: 277.34
InChI Key: ZVXSBZYQPSCWJX-UHFFFAOYSA-N
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Description

1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE is a complex organic compound featuring a tetrahydrothiophene ring with a dioxido group, a phenyl group, and a pyrazolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable diene with sulfur.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group.

    Pyrazole Formation: The phenylhydrazine is reacted with a suitable diketone to form the pyrazole ring.

    Coupling Reaction: Finally, the pyrazole derivative is coupled with the oxidized tetrahydrothiophene ring under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxido group.

    Reduction: Reduction reactions can target the pyrazole ring or the dioxido group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-DIOXIDOTETRAHYDROTHIEN-3-YLAMINE
  • 3-(5-AMINO-4-PHENYL-1H-PYRAZOL-1-YL)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE
  • 3-(5-AMINO-4-(4-FLUOROPHENYL)-1H-PYRAZOL-1-YL)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE

Uniqueness

1-(1,1-DIOXIDOTETRAHYDROTHIEN-3-YL)-3-PHENYL-1H-PYRAZOL-5-AMINE is unique due to its combination of a dioxido tetrahydrothiophene ring with a pyrazolamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-13-8-12(10-4-2-1-3-5-10)15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXSBZYQPSCWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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